![molecular formula C18H15BrO3S B6477847 naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate CAS No. 2640979-90-2](/img/structure/B6477847.png)
naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate
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Description
“Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate” is a complex organic compound. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also features a bromo-dimethylbenzene group, which is a benzene ring substituted with a bromine atom and two methyl groups. This group is attached to the naphthalene via a sulfonate linkage.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic aromatic substitution reactions . In such reactions, an electrophile (such as a bromine atom) is introduced to the aromatic system (like the benzene or naphthalene ring).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, aromatic naphthalene and benzene rings. The bromine atom would add significant weight to the molecule, and the sulfonate group would likely impart some degree of polarity .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of aromatic compounds. These could include further electrophilic aromatic substitution reactions, or nucleophilic substitutions if the compound has activated positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromatic rings, the bromine substituent, and the sulfonate group. The aromatic rings would contribute to the compound’s stability and rigidity . The bromine atom would likely make the compound denser than similar compounds without halogens .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
It’s worth noting that similar aromatic compounds often undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Aromatic compounds like this can potentially influence a variety of biochemical pathways due to their ability to bind to different enzymes and receptors .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s potential to interact with various targets suggests it could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
naphthalen-2-yl 5-bromo-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3S/c1-12-9-13(2)18(11-17(12)19)23(20,21)22-16-8-7-14-5-3-4-6-15(14)10-16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSWCGZLBWNRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate |
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